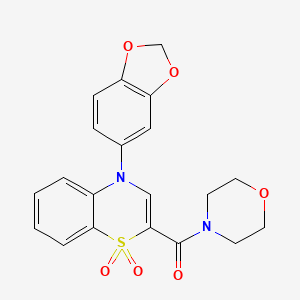

4-(2H-1,3-benzodioxol-5-yl)-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

This compound features a benzothiazine-dione core substituted with a 1,3-benzodioxol group and a morpholine-4-carbonyl moiety. The 1,3-benzodioxol group, a common pharmacophore, may enhance metabolic stability, while the morpholine substituent likely improves solubility due to its polar nature . Structural characterization of such compounds often employs tools like SHELX for crystallographic refinement, ensuring precise determination of bond lengths, angles, and stereochemistry .

Properties

IUPAC Name |

[4-(1,3-benzodioxol-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6S/c23-20(21-7-9-26-10-8-21)19-12-22(14-5-6-16-17(11-14)28-13-27-16)15-3-1-2-4-18(15)29(19,24)25/h1-6,11-12H,7-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQAGGXYNIIIAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and morpholine intermediates, followed by their coupling with the benzothiazine core under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified versions of the original compound with altered functional groups.

Scientific Research Applications

4-(2H-1,3-benzodioxol-5-yl)-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3-Benzodioxol or 1,4-Benzodioxane Groups

Compounds containing fused dioxol/dioxane rings are prevalent in medicinal chemistry. For example, 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate derivatives (e.g., compounds 4a–4u from ) share a 1,4-benzodioxane core but differ in their functional groups. These derivatives incorporate nitro-styryl-imidazole moieties, whereas the target compound features a benzothiazine-dione and morpholine group.

Key Differences:

- Electron-withdrawing effects : The 1,3-benzodioxol group in the target compound may induce stronger electron-withdrawing effects compared to 1,4-benzodioxane, altering reactivity in substitution reactions.

- In contrast, the target compound’s benzothiazine-dione core is associated with kinase inhibition or anti-inflammatory activity.

Morpholine-Containing Analogues

Morpholine derivatives are widely used to enhance aqueous solubility and bioavailability. For instance, morpholine-4-carbonyl-substituted quinazolines demonstrate improved blood-brain barrier penetration compared to non-morpholine analogues. The target compound’s morpholine group likely serves a similar purpose, distinguishing it from simpler benzothiazine-diones lacking polar substituents.

Benzothiazine-Dione Derivatives

Benzothiazine-diones are explored for their anti-inflammatory and anticancer properties. 4H-1λ⁶-Benzothiazine-1,1-diones with aryl substituents (e.g., phenyl or naphthyl groups) show moderate COX-2 inhibition (IC₅₀ = 0.8–2.3 µM). The target compound’s 1,3-benzodioxol substitution may further modulate selectivity or potency compared to these analogues.

Research Findings and Hypothetical Insights

- Synthetic Feasibility : The target compound’s synthesis may mirror ’s method, leveraging DMF as a polar aprotic solvent and K₂CO₃ as a mild base for nucleophilic substitutions .

- Solubility: The morpholine group likely increases solubility compared to non-polar analogues, as seen in morpholine-containing drugs like gefitinib.

Biological Activity

The compound 4-(2H-1,3-benzodioxol-5-yl)-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a benzodioxole moiety and a morpholine carbonyl group attached to a benzothiazine core. This unique arrangement contributes to its biological properties. The IUPAC name reflects its complex structure:

| Property | Description |

|---|---|

| IUPAC Name | 4-(2H-1,3-benzodioxol-5-yl)-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione |

| Molecular Formula | C18H18N2O5S |

| Molecular Weight | 366.41 g/mol |

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets involved in various physiological processes. It has been shown to modulate pathways related to:

- Anti-inflammatory effects : By inhibiting pro-inflammatory cytokines.

- Antioxidant activity : Scavenging free radicals and reducing oxidative stress.

- Antimicrobial properties : Demonstrating effectiveness against various bacterial strains.

Biological Activity and Therapeutic Applications

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated that derivatives of benzothiazine compounds possess significant antibacterial properties. For instance, compounds similar to this one have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Anti-inflammatory Properties : The compound has been reported to reduce inflammation in various models by inhibiting the NF-kB signaling pathway, which is crucial in inflammatory responses .

- Antioxidant Activity : Its ability to neutralize free radicals suggests potential use in conditions characterized by oxidative stress, such as neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

- A study published in Pharmaceutical Biology highlighted the synthesis and evaluation of benzothiazine derivatives for their anti-inflammatory activity. The findings indicated that modifications to the benzothiazine core could enhance biological efficacy .

- Another investigation focused on the crystal structure of benzothiazine derivatives, revealing insights into their interaction with biological targets through structural analysis .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations in designing synthetic pathways for 4-(2H-1,3-benzodioxol-5-yl)-2-(morpholine-4-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione to maximize yield and purity?

Methodological Answer: Synthesis requires multi-step protocols with intermediate purification. Benzothiazine derivatives often involve coupling reactions between benzodioxole precursors and morpholine-carbonyl intermediates under inert atmospheres (e.g., N₂). Key parameters include:

- Temperature control : 60–80°C in polar aprotic solvents like DMF .

- Catalyst selection : Pd-based catalysts for Suzuki couplings or nucleophilic substitutions .

- Purification : Column chromatography with ethyl acetate/hexane gradients (30–70% v/v) .

- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio for primary reactants) and reaction time (12–24 hours) .

Q. How should researchers systematically assess the environmental fate of this compound in aquatic systems?

Methodological Answer: Follow tiered OECD guidelines:

Hydrophobicity : Determine logP via shake-flask method.

Hydrolysis stability : Test at pH 4, 7, and 9 (25–50°C) with LC-MS monitoring .

Adsorption : Use ¹⁴C-labeled compound in sediment-water partitioning experiments to calculate adsorption coefficients (Kd) .

Comparative analysis : Cross-reference with structurally similar benzothiazines (e.g., 3-benzoyl-4-hydroxy derivatives) to predict persistence .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- X-ray crystallography : Single-crystal analysis at 100K (Mo-Kα radiation) resolves bond connectivity and confirms stereochemistry .

- 2D NMR : ¹H-¹³C HMBC identifies carbonyl connectivity; variable-temperature NMR (-40°C to +60°C in DMSO-d₆) detects conformational changes .

- DFT calculations : Validate electronic structures using B3LYP/6-311+G(d,p) level, comparing computed vs. experimental ¹³C shifts (δ < 2 ppm deviation) .

- Synchrotron XAS : Probes sulfur oxidation states in the benzothiazine-1,1-dione moiety .

Q. How can discrepancies in reported bioactivity data across cell lines be addressed?

Methodological Answer: Standardize protocols to isolate variables:

Purity validation : ≥95% by HPLC (C18 column, 0.1% TFA/ACN gradient) .

Isogenic cell lines : Minimize genetic variability.

Dose-response assays : Use dual readouts (MTT and ATP luminescence) at 0.1–100 μM over 24–72h .

Apoptosis validation : Annexin V/PI flow cytometry with caspase-3/7 activity assays .

Proteomic cross-validation : LC-MS/MS identifies differential protein expression in conflicting cell lines .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting data on the compound’s enzymatic inhibition potency?

Methodological Answer:

- Assay standardization : Use recombinant enzymes (≥90% purity) with controls for ATP concentration (1–10 mM) .

- Kinetic analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Structural modeling : Dock the compound into enzyme active sites (e.g., AutoDock Vina) to identify binding pose variations .

- Buffer conditions : Test across pH 6.5–8.0 and ionic strengths (50–200 mM NaCl) to assess environmental sensitivity .

Experimental Design

Q. What statistical frameworks are optimal for analyzing dose-dependent toxicity in animal models?

Methodological Answer:

- Randomized block design : Assign treatments to minimize inter-subject variability (4–6 replicates per group) .

- Dose-response modeling : Fit data to Hill equations (EC₅₀, Hill slope) using nonlinear regression .

- Longitudinal analysis : Repeated-measures ANOVA accounts for time-dependent effects (e.g., 7–28 day exposure) .

- Omics integration : Pair toxicity data with transcriptomic profiling (RNA-seq) to identify mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.